molecular formula C11H14N4O2 B8734274 Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate

Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate

Cat. No. B8734274
M. Wt: 234.25 g/mol
InChI Key: ZDDSCAIKJOTQES-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of (5-cyanomethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester (807.6 mg, 3.447 mol) in methylene chloride (4.3 mL) was treated with trifluoroacetic acid (2.7 mL, 34.470 mmol). The reaction mixture was stirred at 25° C. for 2 h and then concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 1/9 methanol/methylene chloride with 0.1% ammonium hydroxide) afforded impure (5-amino-pyrazin-2-yl)-acetonitrile. Re-purification by Biotage chromatography (FLASH 40M, Silica, 99/1 ethyl acetate/methanol) afforded pure (5-amino-pyrazin-2-yl)-acetonitrile (281.4 mg, 60.8%) as an orange solid: mp 132–134° C.; EI-HRMS m/e calcd for C6H6N4 (M+) 134.0592, found 134.0593.
Quantity
807.6 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5]C(=O)[NH:7][C:8]1[CH:13]=[N:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10][N:9]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[OH-:5].[NH4+:7].[NH2:7][C:8]1[N:9]=[CH:10][C:11]([CH2:14][C:15]#[N:16])=[N:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
807.6 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(N=C1)CC#N)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4.3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
[OH-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
NC=1N=CC(=NC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.